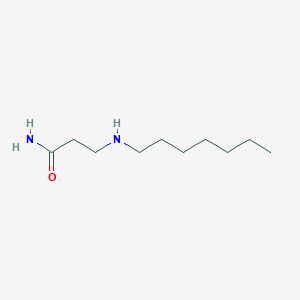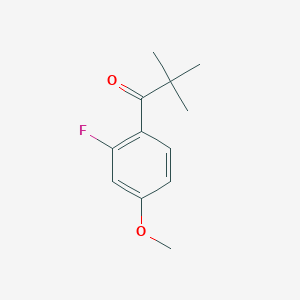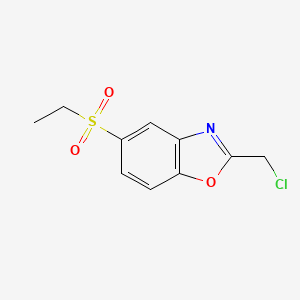
5,7-Difluoro-4-hydroxyquinoline
Descripción general
Descripción
5,7-Difluoro-4-hydroxyquinoline is a chemical compound with the empirical formula C9H5F2NO . It is a member of the quinoline family, which are heterocyclic aromatic compounds with a two-ring structure .
Synthesis Analysis
The synthesis of 5,7-Difluoro-4-hydroxyquinoline and similar compounds often involves cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . There are also novel approaches to functionalization of polyfluorinated quinolines, including nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds .Molecular Structure Analysis
The molecular structure of 5,7-Difluoro-4-hydroxyquinoline consists of a quinoline ring system, which is a bicyclic compound that consists of a benzene ring fused with a pyridine ring . The compound has two fluorine atoms and one hydroxyl group attached to the quinoline ring .Chemical Reactions Analysis
The chemistry of 5,7-Difluoro-4-hydroxyquinoline involves a variety of synthetic methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Novel approaches to functionalization of polyfluorinated quinolines, including nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds are also discussed .Physical And Chemical Properties Analysis
The molecular weight of 5,7-Difluoro-4-hydroxyquinoline is 181.14 . Other physical and chemical properties are not explicitly mentioned in the search results.Aplicaciones Científicas De Investigación
Antibacterial Agents
5,7-Difluoroquinolin-4-ol: has been studied for its potential as an antibacterial agent. The incorporation of fluorine atoms into the quinoline ring is known to enhance the biological activity of these compounds . This enhancement is due to fluorine’s electronegativity and small size, which allows for strong interactions with biological targets. The compound’s structure enables it to act as an inhibitor for various enzymes, thereby exhibiting antibacterial properties.
Antineoplastic Activity
This compound has shown promise in antineoplastic applications. It has been included in the synthesis of drugs like Brequinar® , which are used in transplantation medicine and for the treatment of conditions such as rheumatic arthritis and psoriasis . The presence of fluorine atoms is crucial for the activity of these drugs, as they can influence the drug’s reactivity and stability.
Antiviral Research
Fluorinated quinolines, including 5,7-Difluoroquinolin-4-ol , have been explored for their antiviral activities. Their ability to inhibit enzyme function makes them suitable candidates for the development of antiviral drugs. The structural features of the compound allow for interactions with viral proteins, potentially leading to the development of new therapies for viral infections .
Agricultural Applications
In agriculture, fluorinated quinolines are used for their pesticidal properties. The specific mechanisms by which 5,7-Difluoroquinolin-4-ol contributes to these properties are not fully understood, but it is believed that the compound’s ability to interact with biological systems plays a role. Its application in agriculture could lead to the development of more effective and targeted pesticides .
Liquid Crystal Components
The unique properties of 5,7-Difluoroquinolin-4-ol make it a candidate for use in the development of liquid crystals. These materials are essential for modern display technologies, and the compound’s structural characteristics could contribute to improved performance and stability of liquid crystal displays .
Cyanine Dye Production
Cyanine dyes are important for a range of applications, including inks and biological stains. 5,7-Difluoroquinolin-4-ol can be used as a component in the synthesis of these dyes, providing unique properties due to the presence of fluorine atoms. The compound’s ability to participate in various chemical reactions makes it a valuable resource in dye production .
Enzyme Inhibition Studies
As an enzyme inhibitor, 5,7-Difluoroquinolin-4-ol is valuable for scientific research into the mechanisms of enzyme action. By inhibiting specific enzymes, researchers can study the roles these enzymes play in biological processes. This can lead to a better understanding of diseases and the development of new treatments .
Synthesis of Organometallic Compounds
The compound is also used in the synthesis of organometallic compounds. Its reactivity, particularly the nucleophilic substitution of fluorine atoms, allows for the creation of complex organometallic structures. These structures have applications in catalysis and materials science .
Safety and Hazards
Direcciones Futuras
Fluorinated quinolines, including 5,7-Difluoro-4-hydroxyquinoline, have found application in agriculture, and also as components for liquid crystals . A growing interest in fluorinated derivatives of quinolines stimulates research studies aimed at development of novel methods of synthesis, studying of reactivity of fluorinated quinolines and their plausible practical applications .
Mecanismo De Acción
Target of Action
It is known that quinoline derivatives, to which this compound belongs, have been used in the development of synthetic antimalarial drugs . They have also shown inhibitory effects on various enzymes, exhibiting antibacterial, antineoplastic, and antiviral activities .
Mode of Action
The incorporation of a fluorine atom into azaaromatics, such as quinolines, is known to enhance the biological activity of fluorinated compounds .
Biochemical Pathways
Quinoline derivatives are known to affect various biochemical pathways due to their inhibitory effects on different enzymes .
Result of Action
Quinoline derivatives are known to exhibit antibacterial, antineoplastic, and antiviral activities .
Propiedades
IUPAC Name |
5,7-difluoro-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F2NO/c10-5-3-6(11)9-7(4-5)12-2-1-8(9)13/h1-4H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGVWPJMXBHHTPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C1=O)C(=CC(=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30656135 | |
| Record name | 5,7-Difluoroquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30656135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
874804-43-0 | |
| Record name | 5,7-Difluoroquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30656135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 874804-43-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-[4-(Dimethylamino)piperidin-1-yl]pyridin-2-amine](/img/structure/B1438831.png)
![Methyl 2-[(oxan-4-yl)amino]acetate](/img/structure/B1438832.png)


![1-(2-aminoethyl)-5-benzyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1438839.png)
![1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B1438840.png)
![(2-[(1-Benzyl-2-methyl-1H-indol-3-YL)thio]ethyl)amine](/img/structure/B1438841.png)


![{4-[3-(Trifluoromethyl)pyridin-2-yl]phenyl}methanol](/img/structure/B1438847.png)
